molecular formula C9H7ClN2O B14822939 4-Chloro-5-cyclopropoxypicolinonitrile

4-Chloro-5-cyclopropoxypicolinonitrile

Cat. No.: B14822939
M. Wt: 194.62 g/mol
InChI Key: UKVLXSSJUAPVKE-UHFFFAOYSA-N
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Description

4-Chloro-5-cyclopropoxypicolinonitrile is a halogenated picolinonitrile derivative characterized by a chlorine atom at position 4 and a cyclopropoxy substituent at position 5 of the pyridine ring. Its synthesis typically involves nucleophilic substitution reactions starting from 4,5-dichlorophthalonitrile, where the cyclopropoxy group replaces one chlorine atom under controlled conditions . The cyclopropoxy moiety introduces steric and electronic effects due to the strained cyclopropane ring, which may influence reactivity, stability, and applications in medicinal chemistry or materials science.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

4-chloro-5-cyclopropyloxypyridine-2-carbonitrile

InChI

InChI=1S/C9H7ClN2O/c10-8-3-6(4-11)12-5-9(8)13-7-1-2-7/h3,5,7H,1-2H2

InChI Key

UKVLXSSJUAPVKE-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(N=C2)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-cyclopropoxypicolinonitrile typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-chloro-5-hydroxypicolinonitrile.

    Cyclopropoxylation: The hydroxyl group is then replaced by a cyclopropoxy group using cyclopropyl bromide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-5-cyclopropoxypicolinonitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-cyclopropoxypicolinonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The nitrile group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: Products include substituted picolinonitriles with various functional groups.

    Oxidation: Products may include picolinic acids or other oxidized derivatives.

    Reduction: Products include primary amines or other reduced forms.

Scientific Research Applications

4-Chloro-5-cyclopropoxypicolinonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: It can be used in the development of novel materials with specific properties.

    Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-cyclopropoxypicolinonitrile involves its interaction with specific molecular targets. The chloro and cyclopropoxy groups contribute to its binding affinity and specificity. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 4-chloro-5-cyclopropoxypicolinonitrile, three analogous compounds are analyzed:

3-Chloro-5-((4-propoxyphenyl)ethynyl)picolinonitrile (CAS 1186638-12-9)

  • Structure : Features a propoxyphenyl ethynyl group at position 5 and chlorine at position 3.
  • Molecular Formula : C₁₇H₁₃ClN₂O (MW: 296.756 g/mol).
  • The bulky propoxyphenyl substituent increases steric hindrance, which may reduce reactivity in substitution reactions .

4-Chloro-5-iodopicolinonitrile (CAS 182819-59-6)

  • Structure : Substitutes iodine for the cyclopropoxy group at position 4.
  • Molecular Formula : C₆H₂ClIN₂ (MW: 264.45 g/mol).
  • Key Differences :
    • Iodine’s larger atomic radius and polarizability enhance its leaving-group ability, making this compound more reactive in nucleophilic aromatic substitution (NAS) reactions.
    • The absence of an oxygen-containing substituent reduces electron-donating effects, altering electronic properties of the pyridine ring .

4,5-Dichlorophthalonitrile (Precursor)

  • Structure : Retains chlorine atoms at both positions 4 and 5.
  • Molecular Formula : C₈H₂Cl₂N₂ (MW: 203.02 g/mol).
  • Key Differences: Lacks functional groups (e.g., cyclopropoxy), resulting in higher electrophilicity at position 5, which facilitates substitution reactions to generate derivatives like 4-chloro-5-cyclopropoxypicolinonitrile .

Comparative Data Table

Property 4-Chloro-5-cyclopropoxypicolinonitrile 3-Chloro-5-((4-propoxyphenyl)ethynyl)picolinonitrile 4-Chloro-5-iodopicolinonitrile
Molecular Formula C₉H₆ClN₂O C₁₇H₁₃ClN₂O C₆H₂ClIN₂
Molecular Weight (g/mol) ~197.62* 296.756 264.45
Key Substituent Cyclopropoxy Propoxyphenyl ethynyl Iodo
Reactivity Moderate (steric hindrance) Low (bulky substituent) High (iodine as leaving group)
Synthetic Utility Intermediate for functionalized nitriles Building block for conjugated systems NAS reactions, cross-coupling

Research Implications

  • 4-Chloro-5-cyclopropoxypicolinonitrile: The cyclopropoxy group’s strain and electron-donating nature make it a candidate for synthesizing thermally stable polymers or agrochemical intermediates .
  • 3-Chloro-5-((4-propoxyphenyl)ethynyl)picolinonitrile: Its extended conjugation suggests utility in organic electronics or fluorescent probes .
  • 4-Chloro-5-iodopicolinonitrile: High reactivity positions it as a precursor for Suzuki-Miyaura couplings or pharmaceutical intermediates .

Notes

  • Stability : Cyclopropoxy derivatives may decompose under strong acidic/basic conditions due to ring strain.
  • Data Gaps : Detailed physicochemical properties (e.g., melting points, solubility) are absent in the provided evidence and warrant experimental validation.

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